
Soticlestat
Übersicht
Beschreibung
Soticlestat, also known as TAK-935 or OV-935, is an experimental anticonvulsant and a potent inhibitor of cholesterol 24-hydroxylase (CH24H), an enzyme predominantly expressed in the brain. This enzyme converts cholesterol to 24S-hydroxycholesterol, a process crucial for maintaining cholesterol homeostasis in the brain. This compound is being investigated for its potential to treat various neurological disorders, including Dravet syndrome, Lennox-Gastaut syndrome, tuberous sclerosis complex, dup15q syndrome, and CDKL5 deficiency disorder .
Wissenschaftliche Forschungsanwendungen
Soticlestat has shown significant potential in scientific research, particularly in the field of neurology. It is being investigated for its ability to reduce seizure frequency in patients with Dravet syndrome and Lennox-Gastaut syndrome. Additionally, this compound may have neuroprotective and anti-inflammatory properties via glial cell modulation . Research has also indicated its potential in treating other neurological disorders such as tuberous sclerosis complex, dup15q syndrome, and CDKL5 deficiency disorder .
Wirkmechanismus
Soticlestat functions by inhibiting cholesterol 24-hydroxylase (CH24H), an enzyme that converts cholesterol to 24S-hydroxycholesterol in the brain. By reducing the levels of 24S-hydroxycholesterol, this compound decreases glutamatergic signaling, which in turn reduces seizure susceptibility and improves seizure control. This inhibition also has potential neuroprotective and anti-inflammatory effects through the modulation of glial cells .
Zukünftige Richtungen
Soticlestat is currently in phase 3 clinical trials for Dravet syndrome and Lennox–Gastaut syndrome . The development rights to the drug were purchased by Takeda Pharmaceuticals from Ovid Therapeutics in 2021 . The future of this compound looks promising, with potential for it to become a novel class of antiseizure medications for treatment of intractable epilepsy disorders such as developmental and epileptic encephalopathy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of soticlestat involves the preparation of 4-arylpyridine derivatives. The process begins with the structure-based drug design of novel 4-arylpyridine derivatives based on the X-ray co-crystal structure of a hit derivative. Optimization of these derivatives leads to the identification of the compound (4-benzyl-4-hydroxypiperidin-1-yl)(2,4’-bipyridin-3-yl)methanone, which is this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in the available literature. the synthesis likely involves standard pharmaceutical manufacturing processes, including large-scale chemical synthesis, purification, and formulation into an oral dosage form.
Analyse Chemischer Reaktionen
Types of Reactions: Soticlestat primarily undergoes inhibition reactions, specifically targeting the enzyme cholesterol 24-hydroxylase. This inhibition reduces the conversion of cholesterol to 24S-hydroxycholesterol .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as 4-arylpyridine derivatives and various catalysts used in the optimization process. The reaction conditions typically include controlled temperatures and specific solvents to ensure the desired chemical transformations .
Major Products Formed: The major product formed from the synthesis of this compound is (4-benzyl-4-hydroxypiperidin-1-yl)(2,4’-bipyridin-3-yl)methanone. This compound is then formulated into an oral dosage form for clinical use .
Vergleich Mit ähnlichen Verbindungen
Soticlestat is unique in its specific inhibition of cholesterol 24-hydroxylase. Similar compounds include other inhibitors of cytochrome P450 enzymes, such as those targeting different isoforms of the enzyme family. this compound’s selectivity for CH24H and its potential therapeutic applications in treating neurological disorders set it apart from other compounds .
List of Similar Compounds:- Inhibitors of cytochrome P450 enzymes
- Other anticonvulsant drugs targeting different pathways
- Neuroprotective agents with different mechanisms of action
Eigenschaften
IUPAC Name |
(4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyridin-4-ylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(20-7-4-12-25-21(20)19-8-13-24-14-9-19)26-15-10-23(28,11-16-26)17-18-5-2-1-3-6-18/h1-9,12-14,28H,10-11,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUZMIUSBMCVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1429505-03-2 | |
| Record name | Soticlestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429505032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soticlestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SOTICLESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1766MU795L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




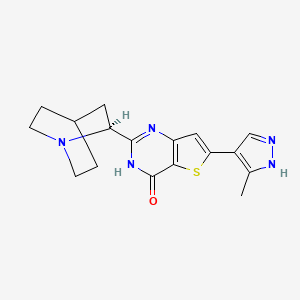

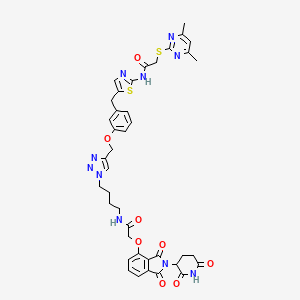
![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)
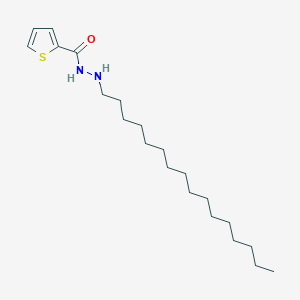
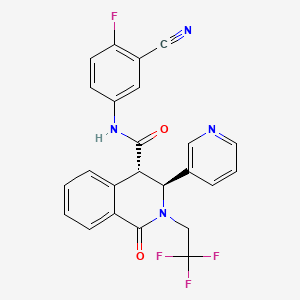
![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)
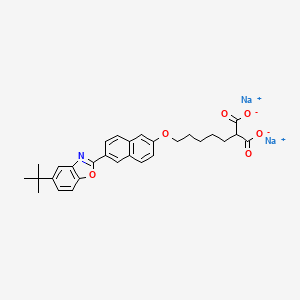
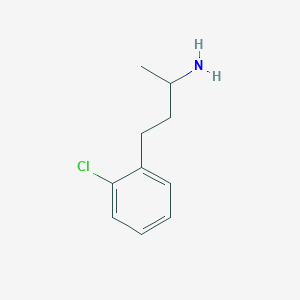
![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)
